

Overview of Analytical Methods for Cloperastine Fendizoate

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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

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The table below summarizes two key chromatographic methods used in the analysis of **Cloperastine Fendizoate** and its related impurities.

Table 1: Summary of Analytical Methods for Cloperastine Fendizoate

Method Aspect	Method 1: Analysis of Genotoxic Impurities [1]	Method 2: Stability-Indicating Assay [2]
Application	Limit test for three genotoxic impurities (2-Chloroethanol, Methyl p-toluenesulfonate, 2-Chloroethyl p-toluenesulfonate)	Assay of Cloperastine Fendizoate in presence of its degradation products
Technique	GC-MS (for 2-CE) & HPLC-DAD (for sulfonate esters)	HPLC-UV

| **Column** | GC: VF-23 ms capillary column (30 m × 0.25 mm, 0.25 μm) HPLC: SymmetryShield RP8 (250 mm × 4.6 mm, 5 μm) | C18 Column (specific brand not stated) | | **Mobile Phase** | HPLC: Phosphate buffer (pH 3.0; 10 mM)-Methanol (containing 10% ACN) (45:55, v/v) | Ethanol and 0.1% orthophosphoric acid (pH 4.0) (50:50, v/v) | | **Flow Rate** | 1.7 mL/min | 1.0 mL/min | | **Detection** | GC-MS: SIM at *m/z* 80 HPLC-DAD: 227 nm | UV at 250.0 nm | | **Sample Prep** | Strong Anion-Exchange (SAX) SPE to remove API |

Information not specified in abstract | | **Injection Volume** | 80 μL | Not specified | | **Validation** | Specificity and LOD per ICH | Fully validated per ICH; Linearity: 5.0–200.0 $\mu\text{g}/\text{mL}$ |

Detailed Experimental Protocols

Protocol 1: Determination of Genotoxic Impurities

This method uses a dual-platform approach to control specific genotoxic impurities at strict levels [1].

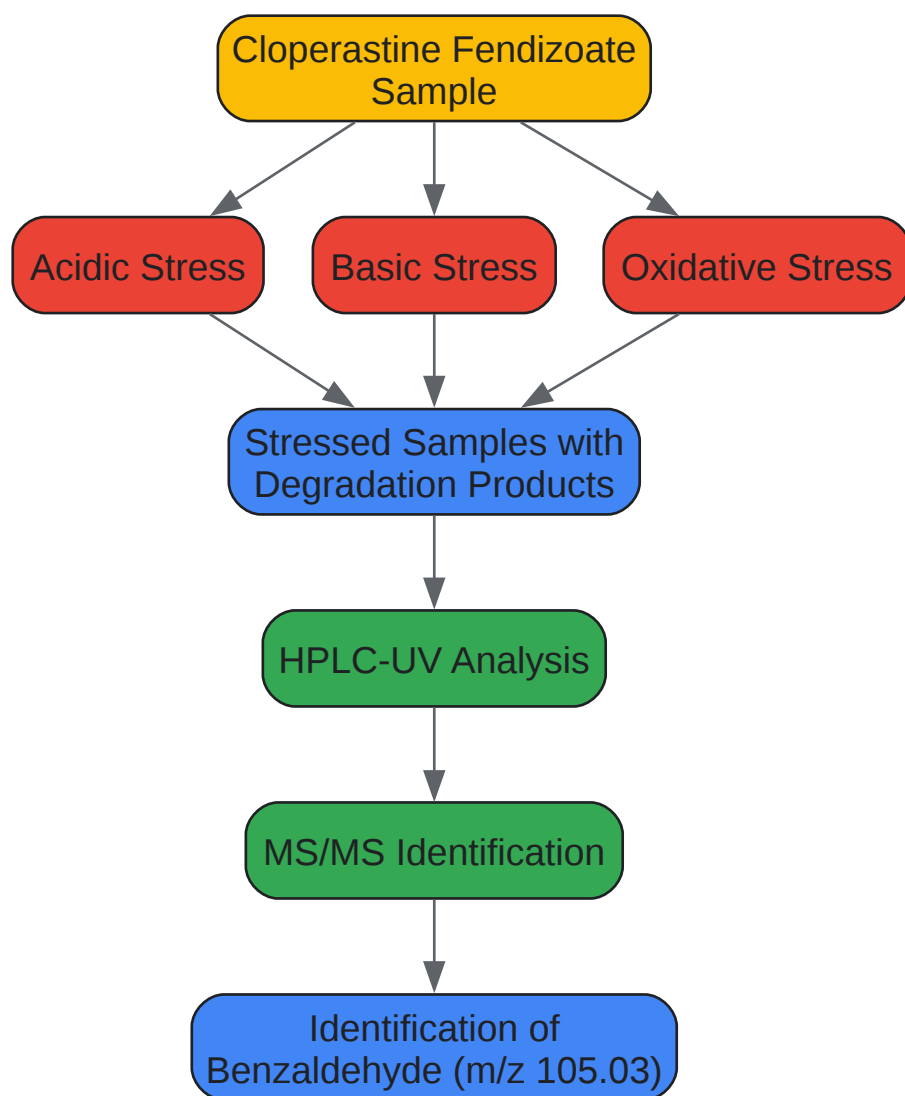
- **Sample Preparation:**
 - Use Strong Anion-Exchange (SAX) Solid-Phase Extraction (SPE) to remove the main **Cloperastine fendizoate** component from the sample solution. This is critical due to its high concentration and low volatility, which would otherwise interfere with the analysis.
 - For the HPLC-DAD analysis, after the SPE elution step, perform a 1:1 (v/v) dilution of the eluate with water to achieve the required sensitivity.
- **Chromatographic Conditions - GC-MS (for 2-Chloroethanol):**
 - **Column:** Factor Four VF-23 ms capillary column (30 m \times 0.25 mm I.D., film thickness 0.25 μm).
 - **Detection:** Mass Spectrometer in Selected Ion Monitoring (SIM) mode at m/z 80.
 - The specific temperature gradient and other GC parameters should be optimized based on the equipment.
- **Chromatographic Conditions - HPLC-DAD (for Sulfonate Esters):**
 - **Column:** SymmetryShield RP8 (250 mm \times 4.6 mm, 5 μm).
 - **Column Oven:** 50°C.
 - **Mobile Phase:** 10 mM Phosphate buffer, pH 3.0 - Methanol (containing 10% Acetonitrile) in a 45:55 (v/v) ratio.
 - **Flow Rate:** 1.7 mL/min.
 - **Detection:** Diode Array Detector (DAD) at 227 nm.
 - **Injection Volume:** 80 μL .
- **Validation:** The method was validated for **specificity** (ensuring impurity peaks are resolved from each other and the API) and **Limit of Detection (LOD)** to demonstrate sensitivity at the required level.

Protocol 2: Stability-Indicating HPLC Method

This method is designed for the assay of **Cloperastine Fendizoate** and can separate it from its degradation products formed under stress conditions [2].

- **Chromatographic Conditions:**
 - **Column:** A C18 column is used.
 - **Mobile Phase:** Ethanol and 0.1% orthophosphoric acid (pH adjusted to 4.0) in a 50:50 (v/v) ratio. This composition is noted for its green chemical properties.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detection at 250.0 nm.
- **Forced Degradation Studies:** The method was applied to study degradation under stress conditions:
 - **Acidic:** 20.68% degradation after 45 minutes.
 - **Basic:** 22.86% degradation after 45 minutes.
 - **Oxidative:** 12.86% degradation after 45 minutes.
 - **Major Degradant:** MS/MS analysis identified a major degradation product with m/z 105.03, consistent with benzaldehyde formed via ether bond cleavage [2].

The following workflow diagram illustrates the forced degradation study process and subsequent analysis described in Protocol 2.



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Important Considerations for Implementation

- **System Suitability:** Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately (e.g., resolution, tailing factor, repeatability).
- **Standard Preparation:** Accurately prepare reference standards of **Cloperastine Fendizoate** and known impurities for calibration and identification.
- **Method Verification:** If adapting these methods for a specific quality control laboratory, a full or partial verification study should be conducted to confirm performance.
- **Greenness of Methods:** The stability-indicating method (Protocol 2) uses ethanol, a safer and more environmentally friendly solvent compared to traditional acetonitrile, and has been assessed for its greenness score [2].

Limitations and Next Steps

The primary limitation is the absence of the official Japanese Pharmacopoeia monograph text. The methods provided are from research articles. For official quality control testing, it is mandatory to consult the latest version of the JP monograph.

- **To obtain the official method:** You must acquire the Japanese Pharmacopoeia 18th Edition, which includes the monograph for **Cloperastine Fendizoate** [3]. These can be purchased from official sources or accessed through university and corporate libraries.
- **Currentness:** The research methods described were published in 2012 and 2025, providing a modern, green alternative. The JP18 is current as of its publication.

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References

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